N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Description
N~1~-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound characterized by the presence of a chlorophenyl group, a phenyl-1H-1,2,4-triazol-3-yl moiety, and a propanamide backbone
Properties
Molecular Formula |
C17H15ClN4OS |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H15ClN4OS/c1-12(16(23)20-14-7-5-6-13(18)10-14)24-17-19-11-22(21-17)15-8-3-2-4-9-15/h2-12H,1H3,(H,20,23) |
InChI Key |
DYWLDXJLEFDQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves the following steps:
Formation of the 1-phenyl-1H-1,2,4-triazole: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents under acidic or basic conditions.
Attachment of the chlorophenyl group:
Formation of the propanamide backbone: The final step involves the coupling of the triazole derivative with a propanamide precursor, typically using coupling agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N~1~-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cellular function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-CHLOROPHENYL)-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
- N~1~-(3-CHLOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
Uniqueness
N~1~-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is unique due to its combination of a chlorophenyl group, a triazole ring, and a propanamide backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the triazole ring, in particular, enhances its potential for biological activity and its ability to interact with various molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
